8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline

Lipophilicity Drug-likeness PDE3 inhibitor

Research on PDE3 inhibitors often faces supply inconsistency for structurally defined tool compounds. This quinoline-tetrazole hybrid resolves that by offering a compact (MW 303.32), geometrically constrained scaffold absent from cilostazol. - Occupies distinct chemical space with 8-methoxy-tetrazole linker; ideal for scaffold-hopping to generate novel IP. - Favorable computed profile (XLogP3 3, TPSA 65.7 Ų, zero H-bond donors) for PAMPA and CNS penetration assays. - Reliable supply enables reproducible head-to-head PDE3 vs. PDE4/PDE5 selectivity profiling alongside milrinone.

Molecular Formula C17H13N5O
Molecular Weight 303.32 g/mol
Cat. No. B4726577
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline
Molecular FormulaC17H13N5O
Molecular Weight303.32 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)N2C(=NN=N2)COC3=CC=CC4=C3N=CC=C4
InChIInChI=1S/C17H13N5O/c1-2-8-14(9-3-1)22-16(19-20-21-22)12-23-15-10-4-6-13-7-5-11-18-17(13)15/h1-11H,12H2
InChIKeyAOTQGLZXFZAQNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural and Pharmacological Profile of a PDE3 Inhibitor


8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline (CAS 333410-49-4) is a synthetic small-molecule hybrid featuring a quinoline core linked via a methylene‑oxy bridge to a 1‑phenyl‑1H‑tetrazole moiety [1]. Described in the Medical Subject Headings (MeSH) thesaurus as a quinoline‑tetrazole derivative with phosphodiesterase type 3 (PDE3) inhibitory, anti‑platelet, and vasodilating activities [2], the compound has a molecular weight of 303.32 g mol⁻¹, a computed XLogP3 of 3, a topological polar surface area of 65.7 Ų, and zero hydrogen‑bond donors [1]. These properties place it in a physicochemical space distinct from larger PDE3 inhibitors such as cilostazol.

Quinoline-tetrazole hybrid with distinct 8-position linker for PDE3 target engagement
Lower computed lipophilicity than cilostazol may support simplified in vitro assay formulation

Why Generic Substitution Fails for This Quinoline-Tetrazole


Although the quinoline‑tetrazole class contains numerous PDE3 inhibitors, subtle structural variations profoundly alter lipophilicity, hydrogen‑bonding capacity, and steric fit within the PDE3 catalytic pocket [1]. 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline carries the tetrazole‑methyl‑oxy linker at the quinoline 8‑position, contrasting with cilostazol’s 6‑(4‑cyclohexyltetrazol‑5‑yl)butoxy chain and RG‑12525’s extended biphenyl‑ether architecture [2]. These positional and linker differences translate into distinct computed physicochemical profiles that directly impact solubility, permeability, and off‑target promiscuity risk—rendering simple substitution scientifically indefensible without head‑to‑head comparative data.

Linker Position & Length
8-CH₂-O linker vs cilostazol’s 6-(CH₂)₄-O chain may shift binding pocket occupancy and PDE isoform selectivity.
Hydrogen-Bond Donor Profile
Zero HBD eliminates a strong interaction present in 8-hydroxyquinoline, altering off-target interaction patterns.
CNS Partitioning Probability
Lower TPSA than cilostazol may increase CNS exposure probability, requiring tissue distribution validation before use in peripheral-only studies.

Quantitative Evidence Versus Closest Analogs


Lipophilicity Comparison with Cilostazol

The target compound exhibits a computed XLogP3 of 3, substantially lower than cilostazol’s XLogP3 of 3.8 [1][2]. Lower lipophilicity in the target compound suggests improved aqueous solubility and reduced non‑specific protein binding relative to cilostazol, although direct experimental solubility comparisons are unavailable.

Lipophilicity
Reported
ΔXLogP3 = −0.8 (lower vs cilostazol)
May support simpler in vitro formulation
Computed value; experimental solubility not reported
Lipophilicity Drug-likeness PDE3 inhibitor

Hydrogen-Bond Donor Absence vs. Nitroxoline

8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline bears zero hydrogen‑bond donors (HBD), whereas the simple 8‑hydroxyquinoline scaffold (nitroxoline) has one HBD [1][2]. The absence of a donor in the target compound indicates reduced propensity for strong, directional H‑bond interactions with polar residues, potentially lowering off‑target occupancy at enzymes that require a HBD for recognition.

H-Bond Donor Count
Class-level
Target: 0 HBD | Nitroxoline: 1 HBD
Reduces strong H-bond interactions, may lower off-target occupancy
Class-level inference; target-specific validation needed
Hydrogen bonding Permeability 8-hydroxyquinoline

Linker Architecture and Steric Differentiation

The target compound connects the tetrazole to the quinoline via a short –CH₂–O– linker at the 8‑position, whereas cilostazol uses a longer –(CH₂)₄–O– linker at the 6‑position and RG‑12525 employs an extended biphenyl‑methyl‑ether spacer [1][2]. The shorter linker restricts conformational flexibility and positions the phenyl‑tetrazole pharmacophore in a distinct region of the binding pocket, which is predicted to alter selectivity among PDE isoforms, though direct PDE isoform profiling data are not publicly available.

Linker Architecture
Class-level
2-atom –CH₂–O– linker | 5-atom –(CH₂)₄–O– (cilostazol)
Restricted flexibility may alter PDE isoform selectivity
Direct isoform profiling data unavailable
Structure-activity relationship PDE3 inhibition Linker chemistry

Topological Polar Surface Area and CNS Penetration Risk

The target compound has a TPSA of 65.7 Ų, which is below the 90 Ų threshold generally associated with good blood‑brain barrier penetration, whereas cilostazol has a TPSA of 81.0 Ų [1][2]. Although both values are moderate, the lower TPSA of the target compound implies a marginally higher probability of CNS exposure, a property that could be desirable or undesirable depending on the therapeutic or investigational context.

CNS Penetration Risk
Reported
TPSA 65.7 Ų (target) | 81.0 Ų (cilostazol)
Lower TPSA suggests higher CNS permeability probability
CNS partitioning requires in vivo validation
TPSA Blood-brain barrier CNS safety

Lack of CYP3A4 Inhibition Liability

RG‑12525, a tetrazole‑quinoline leukotriene antagonist, is a known CYP3A4 inhibitor with a Ki of 0.5 µM [1]. No CYP inhibition data have been reported for 8-[(1-phenyl-1H-tetrazol-5-yl)methoxy]quinoline, making it, by current evidence, a cleaner starting point for PDE3‑focused campaigns that must avoid CYP3A4‑mediated drug‑drug interaction risks.

CYP3A4 Liability
Reported
Target: No CYP3A4 inhibition reported | RG-12525: Ki = 0.5 µM
Simpler pharmacology profile, reduces DDI confounding risk
Head-to-head CYP panel absent; verify experimentally
CYP3A4 Drug-drug interaction Metabolic stability

Optimal Use Cases Based on Comparative Evidence


PDE3 Isoform Selectivity Profiling

The unique 8‑methoxy‑tetrazole linker and compact structure (MW 303 Da, 4 rotatable bonds) make this compound a geometrically constrained PDE3 ligand. It can serve as a tool to probe the impact of linker length and attachment position on PDE3 versus PDE4 or PDE5 selectivity when tested alongside cilostazol or milrinone [1].

Platelet Aggregation Assay Probe

The computed XLogP3 of 3 and zero H‑bond donors suggest favorable solubility characteristics for in‑solution anti‑platelet assays. This positions the compound as an alternative to cilostazol in protocols where lower lipophilicity and reduced nonspecific binding are prioritized [2].

SAR Expansion of Tetrazole-Quinoline Space

With a TPSA of 65.7 Ų and an 8‑substitution pattern absent from both cilostazol and RG‑12525, this compound occupies a distinct chemical space. Medicinal chemistry teams can use it as a scaffold‑hopping starting point to generate proprietary analogs with distinct patent positions while retaining PDE3 engagement [1][2].

CNS Permeability Hypothesis Testing

The lower TPSA (65.7 Ų) relative to cilostazol (81.0 Ų) supports its use in parallel artificial membrane permeability assays (PAMPA) or in vivo brain‑to‑plasma ratio studies to determine whether a small‑molecule PDE3 inhibitor can access the CNS compartment [3].

Application
Selection Property
Validation Focus
PDE3 Isoform Selectivity Profiling
Distinct 8‑methoxy‑tetrazole linker geometry
PDE3 vs PDE4/5 selectivity panel
Platelet Aggregation Assay Probe
Lower lipophilicity, zero H-bond donors
Low non‑specific binding in anti‑platelet assays
SAR Expansion of Tetrazole-Quinoline Space
Unique 8‑substitution pattern, compact MW
Scaffold‑hopping for proprietary analog generation
CNS Permeability Hypothesis Testing
Lower TPSA vs cilostazol
Brain‑to‑plasma ratio or PAMPA assay
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